molecular formula C20H25ClN2O4 B2354703 2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride CAS No. 474262-18-5

2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride

Cat. No.: B2354703
CAS No.: 474262-18-5
M. Wt: 392.88
InChI Key: AFAIEDDQIFASHA-UHFFFAOYSA-N
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Description

2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a nicotinamide group, a tert-butyl-substituted phenoxy group, and an acetate moiety, all linked through an ethyl chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Intermediate: Nicotinamide is reacted with ethylene oxide to form 2-(Nicotinamido)ethanol.

    Esterification: The 2-(Nicotinamido)ethanol is then esterified with 2-(4-(tert-butyl)phenoxy)acetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ester linkage.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the ester product to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nicotinamide moiety can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of the ester linkage can yield the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives of the nicotinamide group.

    Reduction: Alcohol derivatives from the reduction of the ester linkage.

    Substitution: Substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in modulating biological pathways involving nicotinamide.

    Medicine: Explored for its therapeutic potential in treating diseases related to nicotinamide metabolism.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The nicotinamide moiety can interact with enzymes involved in NAD+ metabolism, influencing cellular energy production and redox balance.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cellular repair processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Nicotinamido)ethyl acetate: Lacks the phenoxy and tert-butyl groups, resulting in different chemical properties and applications.

    2-(4-(tert-butyl)phenoxy)acetic acid: Contains the phenoxy and tert-butyl groups but lacks the nicotinamide moiety, leading to distinct biological activities.

Uniqueness

2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both nicotinamide and phenoxy groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of treating various inflammatory and allergic conditions. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C18H24ClN2O4C_{18}H_{24}ClN_{2}O_{4}. The compound features a nicotinamide moiety, which is known for its role in various biochemical processes, including cellular metabolism and the regulation of inflammatory responses.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes related to prostaglandin D2 (PGD2) synthesis. PGD2 is implicated in various allergic and inflammatory responses. By inhibiting the enzyme responsible for PGD2 production, this compound may alleviate symptoms associated with conditions such as asthma, allergic rhinitis, and other inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant inhibitory effects on h-PGDS (human prostaglandin D synthase). These studies suggest that the compound can effectively reduce PGD2 levels in cultured cells, thereby providing a basis for its therapeutic potential in treating allergic conditions .

In Vivo Studies

Preclinical studies involving animal models have shown promising results. For instance, administration of this compound in models of asthma led to a marked reduction in airway hyperresponsiveness and inflammation, indicating its potential as an anti-inflammatory agent .

Case Studies

A notable case study involved patients suffering from chronic rhinosinusitis who were treated with nicotinamide derivatives similar to this compound. The results indicated significant improvements in nasal congestion and overall quality of life, supporting the compound's efficacy in managing chronic allergic conditions .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

Study TypeFindingsReference
In VitroInhibition of h-PGDS activity; reduced PGD2 synthesis
In VivoDecreased airway hyperresponsiveness in asthma models
Clinical Case StudyImproved symptoms in chronic rhinosinusitis patients

Potential Therapeutic Applications

Given its biological activity, this compound has potential applications in:

  • Allergic Rhinitis : Reducing symptoms through PGD2 inhibition.
  • Asthma Management : Alleviating airway inflammation and hyperreactivity.
  • Chronic Obstructive Pulmonary Disease (COPD) : Potentially improving lung function by modulating inflammatory pathways.

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 2-(4-tert-butylphenoxy)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4.ClH/c1-20(2,3)16-6-8-17(9-7-16)26-14-18(23)25-12-11-22-19(24)15-5-4-10-21-13-15;/h4-10,13H,11-12,14H2,1-3H3,(H,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAIEDDQIFASHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)OCCNC(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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